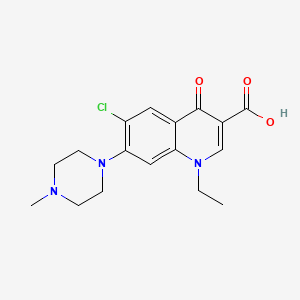
6-Chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
概述
描述
. 它是帕氟沙星的衍生物,帕氟沙星是一种合成的广谱氟喹诺酮类抗菌剂。
准备方法
帕氟沙星杂质B的制备涉及通常包括1-乙基-6-氯-4-氧代-1,4-二氢喹啉-3-羧酸与4-甲基哌嗪在特定条件下反应的合成路线 . 反应条件通常涉及控制温度和pH值以确保获得所需的产物。工业生产方法可能有所不同,但它们通常遵循类似的合成路线,并针对大规模生产进行了优化。
化学反应分析
帕氟沙星杂质B会发生各种化学反应,包括:
氧化: 该反应可以使用过氧化氢或高锰酸钾等氧化剂进行。
还原: 还原反应可能涉及硼氢化钠或氢化铝锂等试剂。
取代: 取代反应的常用试剂包括卤素和胺或硫醇等亲核试剂。
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会产生喹诺酮衍生物,而取代反应可以生成各种取代的喹诺酮 .
科学研究应用
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against a range of Gram-positive and Gram-negative bacteria. Its structural similarity to established fluoroquinolones suggests that it may enhance the efficacy of existing treatments for bacterial infections. Studies have shown that derivatives of this compound can inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .
Case Study: Synthesis and Evaluation
In a recent study, researchers synthesized various derivatives of 6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to evaluate their antibacterial activity. The synthesized compounds were tested against multiple bacterial strains, with some derivatives showing enhanced potency compared to traditional fluoroquinolones .
Research Applications
Laboratory Use
This compound is primarily utilized in laboratory settings for research purposes. It serves as a model compound for studying the mechanisms of action of quinolone antibiotics and the development of new antimicrobial agents. Its ability to act as a scaffold for further chemical modifications makes it valuable in medicinal chemistry research .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help in understanding its interaction with bacterial enzymes and can guide the design of new derivatives with improved activity and selectivity .
作用机制
帕氟沙星杂质B的作用机制与帕氟沙星相似。 它通过干扰细菌酶DNA螺旋酶和拓扑异构酶IV的活性发挥作用,这些酶对细菌DNA的转录和复制至关重要 . DNA螺旋酶是革兰氏阴性菌的主要靶标,而拓扑异构酶IV是革兰氏阳性生物的首选靶标 .
相似化合物的比较
帕氟沙星杂质B可以与其他氟喹诺酮类杂质进行比较,例如:
帕氟沙星杂质C: 帕氟沙星的另一种衍生物,具有不同的取代模式。
环丙沙星杂质A: 环丙沙星的衍生物,环丙沙星是另一种氟喹诺酮类抗生素。
地氟沙星杂质G: 地氟沙星的衍生物,突出了氟喹诺酮类杂质的结构多样性.
生物活性
6-Chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS Number: 70458-73-0) is a synthetic compound known primarily as an impurity of the fluoroquinolone antibiotic norfloxacin. Its structural characteristics and biological activities have garnered interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H20ClN3O3, with a molecular weight of 349.81 g/mol. The compound features a quinoline core, which is significant in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20ClN3O3 |
| Molecular Weight | 349.81 g/mol |
| CAS Number | 70458-73-0 |
| SMILES | CCN1C=C(C(=O)O)C(=O)c2cc(Cl)c(cc12)N3CCN(C)CC3 |
| IUPAC Name | 6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in bacterial DNA replication and repair. As a fluoroquinolone derivative, it likely exerts its effects through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA synthesis and cell division.
Antimicrobial Activity
Research indicates that compounds within the quinolone class exhibit broad-spectrum antimicrobial properties. Specifically, studies have shown that derivatives such as 6-Chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact potency against specific strains varies and is influenced by structural modifications.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against various pathogens. For example, a study on similar quinolone derivatives reported minimum inhibitory concentrations (MICs) in the low micromolar range against Escherichia coli and Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
A comparative study evaluated the efficacy of several fluoroquinolone derivatives against resistant bacterial strains. The results indicated that compounds structurally similar to 6-Chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxo showed enhanced activity against Pseudomonas aeruginosa, suggesting potential therapeutic applications in treating antibiotic-resistant infections.
Toxicity and Side Effects
While the compound shows promise for antimicrobial applications, it is essential to consider its toxicity profile. Fluoroquinolones are known to cause side effects such as gastrointestinal disturbances, central nervous system effects, and potential tendon damage. Further studies are needed to evaluate the safety profile of this specific derivative.
属性
IUPAC Name |
6-chloro-1-ethyl-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZAUKKRNYGBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














